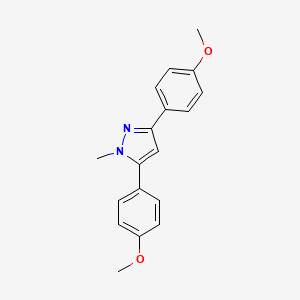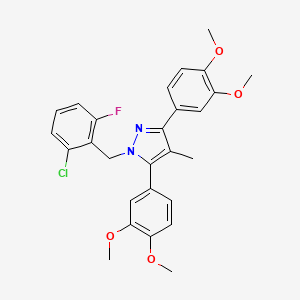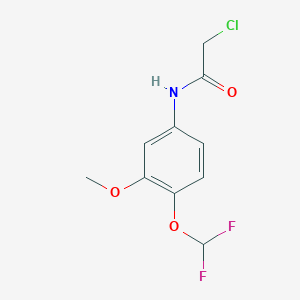
3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with two 4-methoxyphenyl groups at positions 3 and 5, and a methyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this reaction include ethanol, methanol, and acetic acid. The reaction is usually carried out at temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and substituted pyrazole compounds with various functional groups.
Scientific Research Applications
3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 1,3-bis(4-methoxyphenyl)prop-2-en-1-one
Comparison
Compared to similar compounds, 3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C18H18N2O2/c1-20-18(14-6-10-16(22-3)11-7-14)12-17(19-20)13-4-8-15(21-2)9-5-13/h4-12H,1-3H3 |
InChI Key |
AVSPWDPWKPUMQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B10921440.png)
![5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10921442.png)
![N-(4-butoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10921457.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921459.png)
![N-[(1Z)-3-[(4-fluorobenzyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10921463.png)
![2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921477.png)
![4-(difluoromethyl)-1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921485.png)

![N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10921497.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-(3-methoxypropyl)thiourea](/img/structure/B10921504.png)
![2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10921507.png)
![6-(4-methoxyphenyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921508.png)
![2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921514.png)
